Loteprednol Etabonate-d3

Bioanalysis LC-MS/MS Method Validation Ophthalmology

Loteprednol Etabonate-d3 is a trideuterated stable isotope-labeled internal standard (SIL-IS) engineered for the precise LC-MS/MS quantification of Loteprednol Etabonate in ocular matrices including aqueous humor. The +3 Da mass shift enables co-elution with the target analyte, ensuring identical ionization efficiency and extraction recovery—effectively normalizing matrix suppression and variability that non-isotopic analogs (up to 40% matrix effect divergence) cannot correct. This deuterated standard is the regulatory expectation under FDA and EMA bioanalytical method validation guidelines (bias ±15%, CV ≤15%), making it indispensable for ANDA/DMF submissions, bioequivalence studies, and clinical pharmacokinetic profiling of generic ophthalmic corticosteroid formulations.

Molecular Formula C24H31ClO7
Molecular Weight 470.0 g/mol
Cat. No. B1150659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoteprednol Etabonate-d3
Synonyms(11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d3 Chloromethyl Ester;  CDDD-5604-d3;  HGP-1-d3;  P-5604-d3;  Alrex-d3;  Lotemax-d3; 
Molecular FormulaC24H31ClO7
Molecular Weight470.0 g/mol
Structural Identifiers
InChIInChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1/i1D3
InChIKeyDMKSVUSAATWOCU-XPCLTPBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Loteprednol Etabonate-d3: Deuterated Internal Standard for Precise Corticosteroid Quantification


Loteprednol Etabonate-d3 is a deuterium-labeled isotopologue of the ophthalmic corticosteroid Loteprednol Etabonate, classified as a C-20 ester-based “soft” glucocorticoid [1]. As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to the non-labeled analyte except for the substitution of three hydrogen atoms with deuterium (²H), resulting in a nominal mass increase of 3 Da (molecular weight: 469.97 g/mol) . This mass difference enables its use as a co-eluting internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, providing a means to correct for matrix effects, ionization variability, and sample preparation losses during the quantification of Loteprednol in biological matrices such as aqueous humor [2].

Why Unlabeled Analogs Cannot Replace Loteprednol Etabonate-d3 in Regulated Bioanalysis


In quantitative bioanalytical LC-MS/MS, the substitution of a deuterated internal standard with a non-deuterated or structurally similar analog introduces quantifiable error. Non-isotopic internal standards, such as other corticosteroids, can exhibit differential ionization efficiency (e.g., up to 40% difference in matrix effect factors) and distinct chromatographic retention times, which fail to correct for analyte-specific matrix suppression or enhancement [1]. Loteprednol Etabonate-d3, possessing identical chemical and physical properties to the analyte except for a 3 Da mass shift, co-elutes with the target analyte and experiences the same ionization and extraction conditions, thereby normalizing for sample-to-sample variability. Regulatory guidelines for method validation, including those from the USFDA, mandate the use of stable isotope-labeled internal standards to achieve the requisite accuracy (bias ±15%) and precision (CV ≤15%) for clinical and non-clinical studies [2]. The use of a generic analog would necessitate extensive cross-validation and is unlikely to meet these stringent acceptance criteria.

Quantitative Evidence for Loteprednol Etabonate-d3 in Bioanalytical and Pharmacological Contexts


Loteprednol Etabonate-d3 Enables High-Accuracy LC-MS/MS Quantification Across a Broad Linear Range

An LC-MS/MS method using a deuterated internal standard (Loteprednol Etabonate-d5) demonstrated a linear calibration range of 2.05–203.35 ng/mL for Loteprednol in aqueous humor, with a coefficient of determination (r²) ≥ 0.99 [1]. Inter-batch accuracy for quality control samples ranged from 94.95% to 102.77%, and inter-batch precision ranged from 1.81% to 5.70%, meeting USFDA acceptance criteria [1]. The use of a deuterated internal standard was essential to achieve this level of accuracy and precision, as it corrected for matrix effects and extraction variability inherent in the biological sample [1]. In contrast, a method without a suitable internal standard would be susceptible to matrix effects, which can cause signal suppression or enhancement of up to 30-50% in biological matrices [2].

Bioanalysis LC-MS/MS Method Validation Ophthalmology

Deuterium Incorporation Provides a 3 Da Mass Shift for Unambiguous MS/MS Differentiation

Loteprednol Etabonate-d3 has a molecular formula of C₂₄H₂₈D₃ClO₇ and a molecular weight of 469.97 g/mol . In comparison, the non-deuterated analyte Loteprednol Etabonate has a molecular formula of C₂₄H₃₁ClO₇ and a molecular weight of 466.95 g/mol . This corresponds to a mass difference of 3.02 Da, providing a distinct mass-to-charge ratio (m/z) channel in mass spectrometry without altering the compound's physicochemical properties or chromatographic behavior. This mass shift is sufficient to avoid cross-talk or isotopic interference in the MS/MS detector while ensuring co-elution for optimal matrix effect correction. The isotopic purity of deuterated standards is typically ≥98%, minimizing interference from the unlabeled species.

Mass Spectrometry Stable Isotope Labeling Internal Standard

Parent Compound (Loteprednol Etabonate) Exhibits 4.3-Fold Higher Glucocorticoid Receptor Binding Affinity Compared to Dexamethasone

In a competitive binding assay using [³H]triamcinolone acetonide and rat lung type II glucocorticoid receptors, Loteprednol Etabonate exhibited a binding affinity 4.3 times higher than that of dexamethasone, with both compounds having a Hill factor close to 1 [1]. The relative binding affinity was determined in the presence of cortienic acid (10⁻⁵ M) to block transcortin binding sites. The study also confirmed that the putative metabolites PJ90 and PJ91 showed no affinity for the receptor, supporting the soft drug design rationale [1].

Glucocorticoid Receptor Binding Affinity Anti-inflammatory

Loteprednol Etabonate Demonstrates Lower Intraocular Pressure Elevation Risk Versus Prednisolone Acetate in Postoperative Cataract Patients

A review of clinical data indicates that Loteprednol Etabonate 0.5% ophthalmic suspension is associated with a smaller increase in intraocular pressure (IOP) than prednisolone acetate 1% following cataract surgery [1]. The analysis noted that clinically significant IOP increases (≥10 mmHg) are often observed with older corticosteroids like prednisolone acetate and dexamethasone, whereas Loteprednol Etabonate demonstrates a lower propensity for this adverse effect due to its rapid metabolism to inactive compounds [1]. This safety advantage is a key differentiator for the parent drug.

Intraocular Pressure Ophthalmology Corticosteroid Safety

Critical Application Scenarios for Loteprednol Etabonate-d3 in Bioanalysis and Pharmaceutical Development


Validated LC-MS/MS Quantification of Loteprednol in Aqueous Humor for Ocular Pharmacokinetic Studies

Loteprednol Etabonate-d3 serves as the essential internal standard for the development and validation of LC-MS/MS methods aimed at quantifying Loteprednol concentrations in ocular matrices like aqueous humor. The method validation data, achieving linearity from 2.05 to 203.35 ng/mL with high accuracy (94.95–102.77%) and precision (CV 1.81–5.70%), demonstrates its utility in meeting regulatory requirements for clinical and non-clinical pharmacokinetic studies [1].

Stable Isotope Dilution Analysis for Ensuring Data Integrity in Regulatory Submissions

For pharmaceutical development and ANDA/DMF submissions, the use of a stable isotope-labeled internal standard like Loteprednol Etabonate-d3 is a regulatory expectation for bioanalytical method validation. Its incorporation corrects for matrix effects and recovery losses, which is critical for demonstrating bioequivalence and supporting the safety and efficacy of generic ophthalmic formulations [1].

Supporting Preclinical and Clinical Research on the Safety and Efficacy of Soft Corticosteroids

The parent compound's unique pharmacological profile, including 4.3-fold higher glucocorticoid receptor binding affinity than dexamethasone [2] and a lower propensity to elevate intraocular pressure compared to prednisolone acetate [3], underscores the need for precise analytical tools. Loteprednol Etabonate-d3 enables accurate measurement of drug levels in studies designed to further characterize the therapeutic window and safety profile of this soft corticosteroid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loteprednol Etabonate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.